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Compound Name: Thomsen-friedenreich antigen

Cat. No.: B043319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Thomsen-Friedenreich (TF) antigen, a carbohydrate structure often masked on normal

cells but prominently exposed on the surface of numerous cancer cells, has emerged as a

compelling target for a new generation of cancer therapies. Its tumor-specific expression

makes it an attractive candidate for therapeutic intervention, aiming to selectively destroy

malignant cells while sparing healthy tissue. This guide provides a comparative overview of the

clinical trial results for three distinct therapeutic modalities targeting the TF antigen: Antibody-

Drug Conjugates (ADCs), Cancer Vaccines, and Chimeric Antigen Receptor (CAR) T-cell

therapies.

Therapeutic Modalities: An Overview
Therapies targeting the TF antigen are being explored across different platforms, each with a

unique mechanism of action.

Antibody-Drug Conjugates (ADCs): These therapies link a monoclonal antibody that

specifically recognizes the TF antigen to a potent cytotoxic agent. The antibody component

serves as a delivery vehicle, directing the chemotherapy drug directly to the cancer cells,

thereby minimizing systemic toxicity.

Cancer Vaccines: The goal of TF-antigen targeted vaccines is to stimulate the patient's own

immune system to recognize and attack cancer cells expressing this antigen. These
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vaccines typically contain a synthetic version of the TF antigen, often conjugated to a carrier

protein to enhance immunogenicity.

CAR T-Cell Therapy: This innovative approach involves genetically modifying a patient's own

T-cells to express a chimeric antigen receptor (CAR) that recognizes the TF antigen. These

engineered T-cells are then infused back into the patient, where they can directly identify and

kill cancer cells.

Clinical Trial Data Comparison
The following tables summarize the available quantitative data from clinical trials for each

therapeutic modality. It is important to note that the clinical development of these therapies is at

different stages, with ADCs showing the most mature clinical data for efficacy in solid tumors.

Antibody-Drug Conjugates (ADCs): MRG004A
MRG004A is an investigational ADC targeting the TF antigen. Recent Phase I/II clinical trial

results were presented at the 2024 American Society of Clinical Oncology (ASCO) Annual

Meeting.[1]
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Trial

Identifier

Therapeut

ic Agent

Cancer

Type

Patient

Population

Objective

Response

Rate

(ORR)

Disease

Control

Rate

(DCR)

Key

Safety

Findings

NCT04843

709[2]
MRG004A

Pancreatic

Cancer

(PC)

Heavily

pretreated

(median 3

prior lines)

33.3%

(4/12) in

the

2.0mg/kg

cohort

83.3%

(10/12) in

the

2.0mg/kg

cohort

Manageabl

e toxicity.

Common

treatment-

related

adverse

events

(TRAEs)

include

conjunctivit

is, anemia,

and

hypoalbumi

nemia.

One dose-

limiting

toxicity

(DLT) of

Grade 3

Stevens-

Johnson

syndrome

was

reported at

1.8mg/kg

and

resolved.

[3]

NCT04843

709[2]

MRG004A Pancreatic

Cancer

(PC) with

high TF

≤2 prior

lines of

therapy

80% (4/5) 100% (5/5) As above.
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expression

(≥50%)

NCT04843

709[2]
MRG004A

Triple-

Negative

Breast

Cancer

(TNBC)

Heavily

pretreated
25% (1/4) 50% (2/4)

As above.

[3]

NCT04843

709[2]
MRG004A

Cervical

Cancer

4 prior

lines of

therapy

1 Partial

Response

(PR) and 1

Stable

Disease

(SD) in 2

patients

-
As above.

[3]

Cancer Vaccines: TF(c)-KLH + QS21
A dose-escalating Phase I clinical trial evaluated a synthetic TF-cluster (c) antigen conjugated

to keyhole limpet hemocyanin (KLH) with the adjuvant QS21 in patients with biochemically

relapsed prostate cancer.
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Trial

Phase

Therapeut

ic Agent

Cancer

Type

Patient

Population

Primary

Outcome

Key

Findings

Long-term

Follow-up

Phase I
TF(c)-KLH

+ QS21

Prostate

Cancer

Biochemic

ally

relapsed

(rising

PSA)

Immunoge

nicity

(Antibody

Titers)

All 20

evaluable

patients

developed

maximum

IgM and

IgG

antibody

titers by

week 9.

Higher

titers were

observed

at the

lowest

dose (1

µg).[4]

Some

patients

remained

disease-

free for

over 50

months. A

change in

post-

treatment

versus

pretreatme

nt logPSA

slopes was

observed.

[5]

CAR T-Cell Therapy: Targeting TF-Antigen (CD176) and
MUC1
Clinical trial data for CAR T-cell therapies directly targeting the Thomsen-Friedenreich
antigen (CD176) is not yet available, with research remaining in the preclinical stage.[6][7][8]

However, as the TF antigen is a key component of the tumor-associated Mucin-1 (MUC1),

early-phase clinical trials of MUC1-targeted CAR T-cell therapies provide relevant insights into

the potential of targeting this glycan structure.
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Trial

Phase

Therapeut

ic Agent
Target

Cancer

Type

Patient

Population
Efficacy Safety

Phase I
pSM3-CAR

T-cells
MUC1

Metastatic

Seminal

Vesicle

Cancer

1 patient

Tumor

necrosis

observed.

No side-

effects

reported.

Positive

serum

cytokine

responses.

[9]

Phase I

(NCT0581

2326)

PD-1

knockout

MUC1-

targeted

CAR-T

cells

MUC1

Advanced

Breast

Cancer

12 patients

5 patients

had stable

disease

(SD).

No grade

3-5

cytokine

release

syndrome

(CRS) or

neurotoxicit

y. No DLTs

or serious

adverse

events

(SAEs)

observed.

[10]

Experimental Protocols & Methodologies
MRG004A ADC (NCT04843709)

Study Design: An open-label, multi-center, Phase I/II dose-escalation and expansion study.

Patient Population: Patients with histologically or cytologically confirmed unresectable or

metastatic solid tumors with documented disease progression on prior therapy.[2] Part B of

the study requires documented TF presence in tumor biopsy specimens.[2]

Intervention: MRG004A administered intravenously on Day 1 of every 3-week cycle.[2]
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Primary Outcome Measures: Maximum Tolerated Dose (MTD), Recommended Phase II

Dose (RP2D), and Objective Response Rate (ORR).[11]

Secondary Outcome Measures: Duration of Response (DoR), Disease Control Rate (DCR),

Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics, and

immunogenicity.[11]

TF Expression Analysis: Baseline tissue was evaluated for TF expression by

immunohistochemistry (IHC) to assess its association with ORR and DCR.[3]

TF(c)-KLH + QS21 Vaccine
Study Design: A dose-escalating trial with four groups of five patients each.

Patient Population: 20 patients with biochemically relapsed prostate cancer (rising Prostate-

Specific Antigen - PSA) following primary therapy.[4]

Intervention: Subcutaneous injections of synthetic TF in a clustered formation (c) conjugated

to KLH with 100 µg of QS21 adjuvant. Doses of 1, 3, 10, and 30 µg of TF(c) were evaluated.

Patients received five vaccinations over 6 months.[4]

Immunogenicity Assessment: Serum samples were collected at multiple time points to

monitor IgM and IgG antibody titers by ELISA.[4]

Cellular and Functional Assays: Antibody binding to prostate cancer cell lines was assessed

by flow cytometry, and complement-dependent cytotoxicity was performed on selected

patient sera.[4]

MUC1-Targeted CAR T-Cell Therapy (pSM3-CAR)
Study Design: Interventional treatment in a single patient.[9]

Intervention: Two different anti-MUC1 CAR T-cell constructs (SM3-CAR with IL-12 and a

modified pSM3-CAR without IL-12) were injected intratumorally into two separate metastatic

lesions.[9]

Efficacy and Safety Assessment: Efficacy was evaluated by observing tumor necrosis. Safety

was monitored for any side effects, and immune response was assessed by measuring
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serum cytokines.[9]

Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows for each

therapeutic modality.

Tumor Microenvironment

MRG004A (ADC) Tumor Cell
1. Binding to TF-Antigen

Lysosome

2. Internalization

TF-Antigen Cytotoxic Payload

3. Payload Release

Apoptosis
4. Cell Death

Click to download full resolution via product page

Figure 1: Mechanism of Action for a Thomsen-Friedenreich Antigen-Targeted Antibody-Drug
Conjugate (ADC).
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Figure 2: Workflow of a Thomsen-Friedenreich Antigen-Targeted Cancer Vaccine.
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T-Cell Engineering (Ex Vivo)

Infusion and Tumor Targeting

Patient's T-Cell
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1. Transduction
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Figure 3: Logical Workflow for Thomsen-Friedenreich Antigen-Targeted CAR T-Cell Therapy.

Conclusion and Future Directions
The clinical development of therapies targeting the Thomsen-Friedenreich antigen is a

rapidly evolving field. The promising early clinical data for the ADC MRG004A in heavily

pretreated patient populations across multiple solid tumors highlights the potential of this

approach. While cancer vaccines have demonstrated robust immunogenicity, translating this
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into significant clinical efficacy remains a key objective for ongoing and future trials. CAR T-cell

therapies targeting TF-antigen and related glycan structures are at an earlier stage of clinical

development but hold the promise of potent and direct tumor cell killing.

For researchers and drug development professionals, the comparative data presented in this

guide underscores the importance of continued investigation into the nuances of each

therapeutic modality. Future research will likely focus on optimizing patient selection through

biomarker analysis, exploring combination therapies to overcome resistance mechanisms, and

advancing the clinical development of novel TF-antigen targeted agents. The distinct

mechanisms of action of ADCs, vaccines, and CAR T-cell therapies suggest that a multi-

pronged approach may ultimately be the most effective strategy for harnessing the therapeutic

potential of the Thomsen-Friedenreich antigen in the fight against cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.researchgate.net/publication/374788711_CAR-Ts_redirected_against_the_Thomsen-Friedenreich_antigen_CD176_mediate_specific_elimination_of_malignant_cells_from_leukemia_and_solid_tumors
https://pubmed.ncbi.nlm.nih.gov/26961900/
https://pubmed.ncbi.nlm.nih.gov/26961900/
https://pubmed.ncbi.nlm.nih.gov/26961900/
https://www.researchgate.net/publication/381177582_Phase_I_clinical_trial_of_MUC1-targeted_CAR-T_cells_with_PD-1-knockout_in_the_treatment_of_advanced_breast_cancer
https://www.adcreview.com/news/mrg004a-enters-clinical-development-for-the-treatment-of-solid-tumors/
https://www.benchchem.com/product/b043319#clinical-trial-results-for-thomsen-friedenreich-antigen-targeted-therapies
https://www.benchchem.com/product/b043319#clinical-trial-results-for-thomsen-friedenreich-antigen-targeted-therapies
https://www.benchchem.com/product/b043319#clinical-trial-results-for-thomsen-friedenreich-antigen-targeted-therapies
https://www.benchchem.com/product/b043319#clinical-trial-results-for-thomsen-friedenreich-antigen-targeted-therapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043319?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

